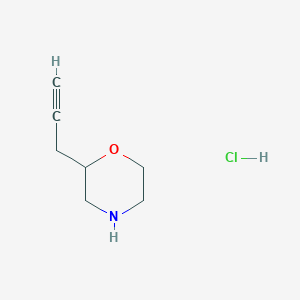

2-(prop-2-yn-1-yl)morpholine hydrochloride

Description

Properties

IUPAC Name |

2-prop-2-ynylmorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO.ClH/c1-2-3-7-6-8-4-5-9-7;/h1,7-8H,3-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBQILUUDYBLCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1CNCCO1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2413898-90-3 | |

| Record name | 2-(prop-2-yn-1-yl)morpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Prop 2 Yn 1 Yl Morpholine Hydrochloride and Its Analogues

Established Synthetic Routes to the Morpholine (B109124) Core and N-Alkylation Strategies

Traditional methods for synthesizing the morpholine ring often rely on the cyclization of linear precursors that already contain the necessary carbon, nitrogen, and oxygen atoms. The specific placement of substituents on the final ring is determined by the structure of these precursors.

Approaches Involving Vicinal Amino Alcohols and their Derivatives

A foundational strategy for morpholine synthesis involves the use of vicinal amino alcohols (or 1,2-amino alcohols). researchgate.net This method is conceptually straightforward and leverages the wide availability of chiral amino alcohols, which can serve as precursors for enantiomerically pure morpholines. ru.nl The general approach involves a two-step sequence: N-alkylation of the amino alcohol with a two-carbon unit bearing leaving groups (such as 1,2-dihaloethane or chloroacetyl chloride), followed by an intramolecular cyclization. chemrxiv.org

To synthesize a 2-substituted morpholine like 2-(prop-2-yn-1-yl)morpholine (B15313585), the starting material would need to be a suitably substituted vicinal amino alcohol, such as 1-aminopent-4-yn-2-ol. The reaction of this precursor with an appropriate dielectrophile would lead to the formation of the desired C-2 substituted morpholine ring. A modern, efficient variation of this method uses ethylene (B1197577) sulfate (B86663) as a two-carbon electrophile, which reacts with 1,2-amino alcohols to form monoalkylation products that can be cyclized to morpholines under basic conditions. chemrxiv.orgchemrxiv.org This approach avoids many of the waste and toxicity issues associated with traditional reagents. chemrxiv.org

Ring-Opening Reactions of Oxiranes and Aziridines for Morpholine Synthesis

The ring-opening of strained three-membered rings like oxiranes (epoxides) and aziridines is another powerful method for constructing the morpholine backbone. researchgate.net These reactions allow for the stereoselective introduction of substituents.

From Oxiranes: The synthesis can begin with an oxirane that carries the desired substituent. For the target compound, a starting material like 2-(prop-2-yn-1-yl)oxirane would be required. The reaction of this substituted epoxide with an ethanolamine (B43304) derivative under basic or acidic conditions opens the ring, forming an intermediate that can then be cyclized to yield the 2-substituted morpholine. ru.nlresearchgate.net The regioselectivity of the initial ring-opening is a critical factor, with nucleophilic attack typically occurring at the least substituted carbon under basic conditions (SN2-like) and potentially at the more substituted carbon under acidic conditions (SN1-like). researchgate.net

From Aziridines: A highly regio- and stereoselective strategy involves the SN2-type ring opening of activated aziridines with halogenated alcohols in the presence of a Lewis acid. researchgate.net The resulting haloalkoxy amine intermediate undergoes a base-mediated intramolecular cyclization to furnish the morpholine ring. researchgate.net This method provides excellent control over stereochemistry and yields a variety of substituted morpholines. researchgate.net

Strategies for Introducing the Propargyl Group via Alkylation Reactions

While the target compound features a propargyl group at the C-2 position of the morpholine ring, a common class of analogues involves substitution at the nitrogen atom (N-4 position). Direct alkylation of the morpholine nitrogen is a facile and widely used method to generate such analogues.

N-propargylation is typically achieved by reacting morpholine with a propargyl halide, such as propargyl bromide, often in the presence of a base to neutralize the resulting hydrohalic acid. Research has shown that this reaction can be optimized to achieve high yields; for instance, reacting morpholine with propargyl bromide in a 1:1 molar ratio for 2 hours can yield N-propargyl morpholine in 92% yield. Other methods for N-alkylation include reactions with alcohols over heterogeneous catalysts like CuO–NiO/γ–Al2O3. researchgate.net While direct C-2 alkylation of a pre-formed morpholine ring is synthetically challenging, advanced methods involving C-H activation are emerging, though they are not yet standard practice for this specific transformation. acs.org

Novel and Evolving Synthetic Protocols for 2-(prop-2-yn-1-yl)morpholine hydrochloride

Modern synthetic chemistry has moved towards more efficient and elegant strategies that can construct complex molecules in fewer steps, with greater control and atom economy. These include catalytic methods and domino reactions.

Catalytic Approaches in Morpholine Derivatization and Formation

Catalysis offers a powerful means to achieve selectivity and efficiency in morpholine synthesis. Transition-metal catalysts, in particular, have enabled a range of transformations that were previously difficult.

One notable catalytic approach is the asymmetric hydrogenation of unsaturated morpholine precursors (dehydromorpholines). nih.govsemanticscholar.org This "after cyclization" strategy allows for the creation of chiral centers on a pre-formed ring. For example, a 2-substituted dehydromorpholine can be hydrogenated using a rhodium catalyst with a large bite-angle bisphosphine ligand to produce 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee). nih.govsemanticscholar.org

Palladium-catalyzed reactions have also been employed. For instance, a Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino-alcohols, followed by an in-situ Fe(III)-catalyzed heterocyclization, can produce a variety of di- and tri-substituted morpholines with good diastereoselectivity. organic-chemistry.org Another strategy involves a Pd-catalyzed carboamination, which cyclizes substituted ethanolamine derivatives with aryl or alkenyl bromides to form cis-3,5-disubstituted morpholines as single stereoisomers. nih.gov More recently, photocatalytic methods have been developed for the diastereoselective synthesis of morpholines from readily available starting materials, employing a combination of a photocatalyst, a Lewis acid, and a Brønsted acid. acs.org

Table 1: Comparison of Catalytic Methods for Substituted Morpholine Synthesis

| Method | Catalyst System | Substrates | Key Features |

| Asymmetric Hydrogenation | [Rh(COD)Cl]₂ / SKP Ligand | 2-Substituted Dehydromorpholines | High yields and enantioselectivities (up to 99% ee) for chiral 2-substituted morpholines. semanticscholar.org |

| Tsuji-Trost/Heterocyclization | Pd(0) followed by Fe(III) | Vinyloxiranes, Amino-alcohols | Access to 2,3-, 2,5-, and 2,6-disubstituted morpholines with high diastereoselectivity. organic-chemistry.org |

| Carboamination | Pd(OAc)₂ / P(2-furyl)₃ | O-Allylethanolamines, Aryl/Alkenyl Bromides | Forms cis-3,5-disubstituted morpholines stereoselectively. nih.gov |

| Photocatalytic Annulation | Visible-light photocatalyst, Lewis acid, Brønsted acid | Readily available amines and ethers | High diastereoselectivity; provides access to tri- and tetra-substituted morpholines. acs.org |

Domino and Cascade Reactions in Morpholine Ring Construction

Domino (or cascade) reactions are highly efficient processes where a sequence of reactions occurs in a single pot without the need to isolate intermediates. nih.gov These reactions are prized for their ability to rapidly build molecular complexity from simple starting materials, aligning with the principles of green chemistry.

A powerful domino strategy for synthesizing 3-substituted morpholines involves the ring-opening of a 2-tosyl-1,2-oxazetidine with an α-formyl carboxylate nucleophile. nih.gov This base-catalyzed cascade reaction proceeds through a morpholine hemiaminal intermediate, which can be further elaborated. While this specific method yields 3-substituted products, the principle of using a cascade sequence to build the ring is broadly applicable and could be adapted for other substitution patterns. nih.gov

Another example is a tandem sequential one-pot reaction that combines a hydroamination step with an asymmetric transfer hydrogenation. This process efficiently converts aminoalkyne substrates into chiral 3-substituted morpholines. organic-chemistry.org Similarly, a metal-free, one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines can be achieved from aziridines and halogenated alcohols, proceeding through a domino ring-opening/cyclization sequence. researchgate.net These elegant cascade reactions represent the forefront of synthetic efficiency in constructing the morpholine core.

Microwave-Promoted Synthesis Techniques for Propargyl-Containing Scaffolds

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing product yields, and enhancing reaction efficiency. rsc.org These advantages are particularly evident in the synthesis of propargyl-containing scaffolds like 2-(prop-2-yn-1-yl)morpholine. A prominent method for the formation of propargylamines is the three-component coupling reaction of an aldehyde, an amine, and an alkyne, often referred to as the A³ coupling reaction. benthamdirect.comphytojournal.com

Microwave irradiation has been shown to significantly expedite the A³ coupling reaction. benthamdirect.comcitedrive.com For the synthesis of a propargyl-containing morpholine, a suitable aldehyde, morpholine (or a substituted morpholine), and a terminal alkyne can be reacted in the presence of a catalyst under microwave irradiation. This method often leads to rapid product formation and high yields under environmentally benign, often solvent-free, conditions. benthamdirect.comcitedrive.com For instance, a study on the microwave-assisted synthesis of propargylamines demonstrated the efficient coupling of salicylaldehyde, secondary amines (including morpholine), and terminal alkynes. benthamdirect.comcitedrive.com

The use of catalysts, such as copper salts, is common in these reactions to facilitate the C-H activation of the terminal alkyne. researchgate.net The combination of microwave heating and an appropriate catalyst can overcome the activation energy barrier more efficiently than conventional heating methods, leading to shorter reaction times and cleaner reaction profiles.

Table 1: Examples of Microwave-Assisted A³ Coupling Reactions for Propargylamine Synthesis This table is illustrative and provides examples of typical reaction conditions and yields for the synthesis of propargylamines using microwave assistance. Specific conditions for 2-(prop-2-yn-1-yl)morpholine would require experimental optimization.

| Aldehyde | Amine | Alkyne | Catalyst | Solvent | Microwave Power (W) | Time (min) | Yield (%) | Reference |

| Salicylaldehyde | Morpholine | Phenylacetylene | None | None | 300 | 5 | 92 | benthamdirect.com, citedrive.com |

| Benzaldehyde | Piperidine | Phenylacetylene | CuFe₂O₄ | None | - | 60 | 90 | researchgate.net |

| Formaldehyde | N-propargylaniline | N-vinylformamide | InCl₃ | CH₃CN | - | - | 65-85 | Efficient synthesis and antioxidant activity of novel N-propargyl tetrahydroquinoline derivatives through the cationic Povarov reaction |

Derivatization and Structural Modification Strategies for this compound

The presence of both a terminal alkyne and a secondary amine in the 2-(prop-2-yn-1-yl)morpholine structure offers multiple avenues for derivatization and structural modification.

The terminal alkyne group is a highly versatile functional group that can participate in a wide array of chemical transformations. Among these, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, is arguably the most prominent. nih.govrsc.org This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles by reacting the terminal alkyne of 2-(prop-2-yn-1-yl)morpholine with an organic azide. unizar.esresearchgate.net

The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for creating libraries of complex molecules. nih.gov The resulting triazole ring is a stable and often biologically relevant scaffold. The reaction can be catalyzed by various copper(I) sources, and the use of polynuclear copper(I) complexes has been shown to be highly efficient, allowing for very low catalyst loadings. unizar.es

Beyond CuAAC, the terminal alkyne can undergo other transformations, such as Sonogashira coupling to form substituted alkynes, or hydration to yield methyl ketones. These reactions further expand the possibilities for structural diversification.

Table 2: Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions This table provides examples of CuAAC reactions with various alkynes and azides, illustrating the versatility of this transformation for derivatization.

| Alkyne | Azide | Copper Source | Reaction Conditions | Yield (%) | Reference |

| Phenylacetylene | Benzyl azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat, rt, low catalyst loading | Quantitative | unizar.es |

| 1,5-dibenzyl-3-propargyl-1,5-benzodiazepine-2,4-dione | Alkyl azides | CuSO₄/Sodium Ascorbate | Ethanol-water, rt, 8h | - | researchgate.net |

| Propargyl derivatives | Organic azides | Cu(I) | Various | High | nih.gov |

The secondary amine of the morpholine ring in 2-(prop-2-yn-1-yl)morpholine is another key site for derivatization. It can undergo a variety of reactions typical of secondary amines. N-alkylation, for instance, can be achieved by reacting the morpholine nitrogen with alkyl halides or other electrophiles. This allows for the introduction of a wide range of substituents at the nitrogen atom, further modifying the compound's properties.

The morpholine nitrogen also retains its basic character and can be protonated to form the corresponding hydrochloride salt, which is often done to improve the compound's solubility and handling characteristics.

The synthesis of specific stereoisomers of 2-(prop-2-yn-1-yl)morpholine and its analogues is crucial for understanding their structure-activity relationships, as biological activity is often highly dependent on stereochemistry. Several methods for the stereoselective synthesis of substituted morpholines have been developed. semanticscholar.orgnih.gov

One approach involves the asymmetric hydrogenation of unsaturated morpholine precursors. semanticscholar.org This method can provide access to a variety of 2-substituted chiral morpholines with high enantioselectivities. semanticscholar.org For example, the use of a bisphosphine-rhodium catalyst has been shown to be effective in the asymmetric hydrogenation of dehydromorpholines, yielding chiral morpholines in quantitative yields and with up to 99% enantiomeric excess (ee). semanticscholar.org

Another strategy is the diastereoselective annulation of readily available starting materials using photocatalysis. figshare.com This method allows for the synthesis of morpholines with diverse substitution patterns, including challenging tri- and tetra-substituted derivatives, with high yields and stereoselectivity. figshare.com Additionally, copper-promoted oxyamination of alkenes provides a route to 2-aminomethyl functionalized morpholines with good to excellent yields and high levels of diastereoselectivity. nih.gov

The synthesis of chiral alkoxymethyl morpholine analogues has also been reported, starting from commercially available chiral building blocks like Boc-protected (S)-2-(hydroxymethyl)morpholine. weebly.comnih.govnih.govresearchgate.net These approaches allow for the controlled introduction of chirality at the C2 position of the morpholine ring.

Table 3: Examples of Stereoselective Synthesis of Morpholine Derivatives This table highlights different methods for achieving stereoselectivity in the synthesis of morpholine congeners, along with the reported levels of stereocontrol.

| Method | Substrate | Catalyst/Reagent | Stereoselectivity | Reference |

| Asymmetric Hydrogenation | 2-Substituted Dehydromorpholines | Bisphosphine-Rhodium Complex | Up to 99% ee | semanticscholar.org |

| Photocatalytic Diastereoselective Annulation | Various | Visible-light photocatalyst, Lewis acid, Brønsted acid | High diastereoselectivity | figshare.com |

| Copper-Promoted Oxyamination | Alkenols | Copper(II) 2-ethylhexanoate | High diastereoselectivity | nih.gov |

| Electrophile-induced Cyclization | Optically pure N-allyl-β-aminoalcohols | Bromine | 100% de (at 60% conversion) | banglajol.info |

Mechanistic Investigations and Reaction Dynamics of 2 Prop 2 Yn 1 Yl Morpholine Hydrochloride

Elucidation of Reaction Mechanisms in the Synthesis of 2-(prop-2-yn-1-yl)morpholine (B15313585) hydrochloride

The synthesis of 2-(prop-2-yn-1-yl)morpholine hydrochloride is not extensively detailed in dedicated literature; however, a plausible and efficient pathway can be elucidated from established synthetic methodologies for substituted morpholines. A common strategy involves the nucleophilic substitution reaction between a suitable morpholine (B109124) precursor and a propargyl electrophile.

One potential route starts with a commercially available or readily synthesized 2-substituted morpholine, such as 2-(hydroxymethyl)morpholine. The synthetic sequence would proceed via a two-step mechanism:

Activation of the Hydroxyl Group: The primary alcohol of 2-(hydroxymethyl)morpholine is first converted into a better leaving group. This is typically achieved by tosylation or mesylation, reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine. This step proceeds through a standard nucleophilic attack of the alcohol oxygen on the electrophilic sulfur atom of the sulfonyl chloride.

Nucleophilic Substitution: The resulting tosylate or mesylate intermediate is then subjected to a nucleophilic substitution (SN2) reaction with a suitable propargyl nucleophile. Alternatively, and more commonly for attaching a propargyl group to a nitrogen atom, a starting material like morpholine can be directly alkylated with an electrophilic propargyl source such as propargyl bromide. For the C2-substituted target compound, a synthesis might involve the reaction of a di-functional precursor that can be cyclized to form the morpholine ring with the propargyl group already in place. For instance, the reaction of an appropriate amino alcohol with a propargyl-containing electrophile followed by intramolecular cyclization.

A general synthesis for N-substituted morpholines involves the reaction of diethanolamine with an α-bromo ketone, followed by reduction researchgate.net. Adapting this for a C-substituted morpholine is more complex. A more direct synthesis likely involves building the morpholine ring. For instance, diastereoselective syntheses of 2- and 3-substituted morpholines can be achieved via the ring opening of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates nih.govacs.org.

The final step involves the formation of the hydrochloride salt. This is accomplished by treating the free base, 2-(prop-2-yn-1-yl)morpholine, with a solution of hydrochloric acid (HCl) in an appropriate organic solvent, such as diethyl ether or isopropanol. The lone pair of the morpholine nitrogen acts as a base, accepting a proton from HCl to form the ammonium salt, which typically precipitates from the solution as a stable, crystalline solid.

Mechanistic Studies of Chemical Transformations Involving the Propargyl Group

The propargyl group (HC≡C-CH₂-) is a highly versatile functional handle in organic synthesis due to the reactivity of its terminal alkyne. This enables a wide array of chemical transformations, most notably cycloadditions and coupling reactions.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," allowing for the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles researchgate.net. The reaction involving the propargyl group of 2-(prop-2-yn-1-yl)morpholine is exceptionally robust, tolerating a wide range of functional groups and reaction conditions acs.org.

The catalytic cycle is generally understood to involve the following key steps:

Formation of Copper(I) Acetylide: The reaction is initiated by the coordination of the Cu(I) catalyst to the alkyne of the propargyl group. Subsequent deprotonation of the terminal alkyne by a base, or through an oxidative addition/reductive elimination pathway, forms a key copper(I) acetylide intermediate.

Coordination of the Azide: An organic azide then coordinates to the copper center of the acetylide complex.

Cyclization: The coordinated azide undergoes a nucleophilic attack on the internal carbon of the alkyne, leading to a six-membered copper-containing metallacycle intermediate.

Ring Contraction and Product Release: This intermediate rearranges and undergoes ring contraction, followed by protonolysis, to release the stable 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst, allowing the cycle to continue.

While initially proposed to involve a single copper center, compelling experimental and computational evidence now suggests that the catalytically active species are often dinuclear copper complexes acs.orgbeilstein-journals.org. These dicopper species are believed to be more active, facilitating the reaction by holding both the acetylide and the azide in close proximity, thereby lowering the activation energy for the cycloaddition acs.org. The precise nature of the active catalyst can be influenced by the choice of ligands, solvents, and copper source beilstein-journals.org.

Interactive Data Table: Key Intermediates in the CuAAC Catalytic Cycle

| Step | Intermediate/Complex | Description |

| 1 | π-Complex | Initial coordination of Cu(I) to the alkyne triple bond. |

| 2 | Copper(I) Acetylide | Formed after deprotonation of the terminal alkyne. This is a crucial nucleophilic species. |

| 3 | Azide-Copper Complex | The organic azide coordinates to the copper acetylide complex. |

| 4 | Cu(III) Metallacycle | A six-membered ring intermediate containing copper, which forms upon the azide's attack on the alkyne. |

| 5 | Triazolyl-Copper Species | Formed after rearrangement of the metallacycle, prior to product release. |

Beyond CuAAC, the propargyl group is a substrate for numerous other important transformations. These reactions expand its utility as a synthetic building block.

Propargylation Reactions: The propargyl moiety can be introduced into molecules via nucleophilic addition of a propargyl organometallic reagent to an electrophile, such as an aldehyde or ketone nih.gov. These reactions, often mediated by metals like zinc, indium, or tin, lead to the formation of homopropargylic alcohols nih.govacs.org. The Nicholas reaction provides an alternative pathway, using a dicobalt hexacarbonyl complex to stabilize a propargylic cation, which can then be attacked by various nucleophiles acs.org.

Addition Reactions to the Alkyne: The triple bond of the propargyl group can undergo various addition reactions. For example, halogenation of propargyl alcohols can lead to α-haloenones or β-haloenones, depending on the reaction conditions and catalysts, which can include gold or silver complexes rsc.org.

Coupling Reactions: The terminal alkyne is a key participant in various cross-coupling reactions, such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, which form new carbon-carbon bonds and allow for the construction of complex molecular architectures.

Interactive Data Table: Comparison of Propargyl Group Reactions

| Reaction Type | Key Reagents/Catalysts | Typical Product | Mechanistic Feature |

| CuAAC | Cu(I) salt, Azide | 1,4-Disubstituted 1,2,3-Triazole | Concerted cycloaddition via copper acetylide |

| Nicholas Reaction | Co₂(CO)₈, Lewis Acid, Nucleophile | Propargylated Nucleophile | Stabilized propargylic carbocation |

| Barbier-Type Propargylation | Propargyl halide, Metal (e.g., Zn, In, Sn), Carbonyl | Homopropargylic Alcohol | Nucleophilic addition of organometallic reagent |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Aryl/Vinyl Halide | Disubstituted Alkyne | Pd/Cu catalytic cycle |

| Halogenation | Au(I) or Ag(I) catalyst, Halogen Source (e.g., NIS) | α-Haloenone | Rearrangement of propargyl alcohol |

Reactivity Profiles of the Morpholine Heterocycle in Complex Chemical Systems

The morpholine heterocycle is a prevalent scaffold in medicinal chemistry, found in numerous FDA-approved drugs digitellinc.comacs.org. Its popularity stems from its unique physicochemical properties, including high water solubility, metabolic stability, and a defined conformational preference. The reactivity of the morpholine ring is dominated by the interplay between its two heteroatoms: the nitrogen and the oxygen.

The nitrogen atom is the primary center of reactivity, acting as a nucleophile and a weak base. However, its basicity (pKa of morpholinium ion is ~8.4) is attenuated compared to other cyclic amines like piperidine (pKa ~11.1). This reduced basicity is an inductive effect caused by the electron-withdrawing oxygen atom at the 4-position researchgate.net. This moderation of basicity is often advantageous in biological systems, as it can reduce off-target interactions while still allowing for necessary hydrogen bonding.

The primary reactions involving the morpholine nitrogen are:

N-Alkylation and N-Arylation: The lone pair on the nitrogen readily participates in nucleophilic substitution reactions with alkyl or aryl halides to form quaternary ammonium salts or N-aryl morpholines, respectively.

N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acylmorpholines (amides).

Complex Formation: The nitrogen can act as a ligand, coordinating to metal centers to form metal complexes researchgate.net.

Influence of Stereochemistry on Reaction Pathways and Product Distribution

When a substituent is present on the morpholine ring, as in 2-(prop-2-yn-1-yl)morpholine, a stereocenter is created at the C2 position. This chirality has a profound influence on the molecule's reactivity and its interactions within a chiral environment. The stereochemical configuration can dictate the outcome of subsequent reactions through substrate-controlled diastereoselectivity.

The conformational rigidity of the morpholine ring plays a key role. In its preferred chair conformation, the substituent at C2 will occupy either an equatorial or an axial position to minimize steric strain. For a bulky group like the propargyl substituent, the equatorial position is strongly favored. This fixed spatial orientation affects the accessibility of the reactive centers—the propargyl group and the morpholine nitrogen—to incoming reagents.

Reactions on the Propargyl Group: An approaching reagent will experience different steric environments on the two faces of the alkyne (the re and si faces). The bulky, chiral morpholine ring acts as a directing group, potentially leading to a preference for one diastereomeric product over another in addition or cycloaddition reactions.

Reactions on the Morpholine Nitrogen: The stereocenter at C2 can also influence reactions at the nitrogen. For example, in N-alkylation reactions, the approach of the electrophile may be sterically hindered from one side by the adjacent C2 substituent, leading to a diastereoselective outcome if a new stereocenter is formed.

Studies on substituted morpholines have shown that conformational preferences are critical in determining diastereoselectivity. For instance, avoiding pseudo A(1,3) strain between a substituent at C3 and an N-tosyl group has been shown to direct the stereochemical outcome of reactions acs.org. Similarly, the stereochemistry at C2 in 2-(prop-2-yn-1-yl)morpholine would be expected to control the facial selectivity of reactions involving the propargyl alkyne, thereby determining the product distribution. The generation of pure stereoisomers is a key goal in medicinal chemistry, as different enantiomers or diastereomers often exhibit vastly different biological activities nih.govnih.gov.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Prop 2 Yn 1 Yl Morpholine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2-(prop-2-yn-1-yl)morpholine (B15313585) hydrochloride. Through a combination of one-dimensional (1H, 13C) and two-dimensional (2D) NMR experiments, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.

In the ¹H NMR spectrum, distinct signals corresponding to the protons of the morpholine (B109124) ring, the propargyl group, and the amine proton (as a hydrochloride salt) are expected. The protons on the morpholine ring typically exhibit complex splitting patterns due to their fixed chair conformation. nih.govresearchgate.net The chemical shifts of the protons adjacent to the nitrogen and oxygen atoms will be downfield due to the deshielding effects of these heteroatoms. The propargyl group will show characteristic signals for the acetylenic proton and the methylene (B1212753) protons.

The ¹³C NMR spectrum provides complementary information, with distinct peaks for each carbon atom in the molecule. The chemical shifts of the carbon atoms in the morpholine ring and the propargyl group are indicative of their chemical environment. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish correlations between protons and carbons, confirming the connectivity of the molecular framework. researchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide through-space correlations, offering insights into the three-dimensional structure and conformation of the molecule. nih.gov For N-substituted morpholines, the morpholine ring is known to adopt a chair conformation at room temperature. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(prop-2-yn-1-yl)morpholine hydrochloride

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acetylenic C-H | 2.2 - 2.4 (t) | - |

| Propargyl CH₂ | 3.2 - 3.4 (d) | 45 - 50 |

| Morpholine CH₂ (adjacent to N) | 2.8 - 3.2 (m) | 50 - 55 |

| Morpholine CH₂ (adjacent to O) | 3.6 - 4.0 (m) | 65 - 70 |

| Acetylenic C≡C | - | 70 - 75 |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions. m = multiplet, t = triplet, d = doublet.

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The presence of the propargyl group is confirmed by a sharp absorption band around 3300 cm⁻¹ due to the ≡C-H stretching vibration and a weaker band in the region of 2100-2260 cm⁻¹ corresponding to the C≡C triple bond stretching. The morpholine ring will exhibit characteristic C-H stretching vibrations from its methylene groups in the 2850-3000 cm⁻¹ range. researchgate.net The C-O-C ether linkage within the morpholine ring typically shows a strong absorption band in the 1070-1150 cm⁻¹ region. As a hydrochloride salt, the protonated amine (N-H⁺) will give rise to a broad absorption band in the 2400-3200 cm⁻¹ range, often overlapping with the C-H stretching vibrations.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alkyne (≡C-H) | Stretching | ~3300 (sharp) |

| Alkyne (C≡C) | Stretching | 2100 - 2260 (weak) |

| Amine Salt (N-H⁺) | Stretching | 2400 - 3200 (broad) |

| Alkane (C-H) | Stretching | 2850 - 3000 |

| Ether (C-O-C) | Stretching | 1070 - 1150 (strong) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern. In a typical electron ionization (EI) mass spectrum, the molecule will undergo fragmentation, producing a unique pattern of ions.

The molecular ion peak (M⁺) for the free base, 2-(prop-2-yn-1-yl)morpholine, would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A common fragmentation pathway for morpholine derivatives involves the loss of the morpholine ring or parts of it. core.ac.uk For this compound, cleavage of the bond between the propargyl group and the morpholine ring is a likely fragmentation pathway. The fragmentation of the morpholine ring itself can also lead to characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition. core.ac.uk

Table 3: Predicted Mass Spectrometry Fragments for 2-(prop-2-yn-1-yl)morpholine

| m/z | Possible Fragment | Description |

|---|---|---|

| 125 | [C₇H₁₁NO]⁺ | Molecular ion of the free base |

| 86 | [C₄H₈NO]⁺ | Loss of the propargyl group |

| 57 | [C₃H₅O]⁺ | Fragment from morpholine ring cleavage |

Note: The observed fragmentation pattern can vary depending on the ionization technique used.

X-ray Diffraction (XRD) for Solid-State Structural Determination and Conformation Analysis

For morpholine derivatives, the six-membered ring typically adopts a chair conformation, as this is the most energetically favorable arrangement. researchgate.net XRD analysis would be expected to confirm this chair conformation for the morpholine ring in this compound. Furthermore, the analysis would reveal the orientation of the prop-2-yn-1-yl substituent on the nitrogen atom, i.e., whether it is in an axial or equatorial position. In the solid state, the hydrochloride salt will exist as a morpholinium cation and a chloride anion, likely forming a crystalline lattice with specific intermolecular interactions, such as hydrogen bonding between the N-H⁺ group and the chloride ion.

Application of Hyphenated Techniques in Advanced Structural Characterization

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are invaluable for the comprehensive analysis of this compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique for the analysis of volatile and thermally stable compounds. eschemy.comresearchgate.netnih.gov It allows for the separation of the target compound from impurities or other components in a mixture, followed by mass spectrometric analysis for identification and quantification. Derivatization may sometimes be employed to increase the volatility of the analyte. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is particularly useful for the analysis of less volatile or thermally labile compounds. nih.gov Different liquid chromatography methods, such as High-Performance Liquid Chromatography (HPLC), can be coupled with a mass spectrometer to provide detailed information about the composition of a sample. These hyphenated techniques are essential for quality control, stability studies, and the analysis of reaction mixtures containing this compound and its derivatives.

Computational and Theoretical Chemistry Studies of 2 Prop 2 Yn 1 Yl Morpholine Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Quantum Chemical Parameters

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations for 2-(prop-2-yn-1-yl)morpholine (B15313585) hydrochloride can elucidate its electronic properties and reactivity. By solving the Kohn-Sham equations, various molecular properties and quantum chemical parameters can be determined.

Detailed research findings from DFT studies on similar morpholine (B109124) and propargyl-containing compounds allow for the prediction of the behavior of 2-(prop-2-yn-1-yl)morpholine hydrochloride. The geometry of the molecule is optimized to find the lowest energy conformation. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, chemical hardness indicates resistance to deformation or change in electron distribution. The global electrophilicity index (ω) is another important parameter that quantifies the electrophilic nature of the molecule.

Furthermore, DFT can be used to map the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution on the molecule's surface. The MEP is valuable for identifying regions susceptible to electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis can also be performed to understand intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability.

| Parameter | Calculated Value | Description |

|---|---|---|

| EHOMO | -8.5 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 7.3 eV | Indicator of chemical reactivity and stability |

| Ionization Potential (I) | 8.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | 1.2 eV | Energy released when an electron is added |

| Electronegativity (χ) | 4.85 eV | Measure of the ability to attract electrons |

| Chemical Hardness (η) | 3.65 eV | Resistance to change in electron distribution |

| Global Softness (S) | 0.27 eV-1 | Reciprocal of chemical hardness |

| Electrophilicity Index (ω) | 3.22 eV | Measure of electrophilic power |

Molecular Dynamics Simulations and Conformational Analysis of Morpholine Derivatives

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. For this compound, MD simulations can provide detailed information about its conformational dynamics and interactions with its environment, such as a solvent. These simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that describes the evolution of the system over time.

Conformational analysis of the morpholine ring is a key aspect of these studies. The morpholine ring typically adopts a chair conformation, which is energetically more favorable than the boat or twist-boat conformations. acs.orgresearchgate.net For N-substituted morpholines, the substituent can occupy either an axial or an equatorial position. The preference for one position over the other depends on steric and electronic factors. In the case of this compound, the propargyl group at the nitrogen atom will have a preferred orientation that minimizes steric hindrance.

Key parameters obtained from MD simulations include root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation, and radial distribution functions (RDFs) to describe the structure of the surrounding solvent. These simulations provide a dynamic picture of the molecule's behavior, which is complementary to the static picture provided by DFT calculations.

| Conformational Parameter | Description | Typical Findings for Morpholine Derivatives |

|---|---|---|

| Ring Conformation | The three-dimensional shape of the morpholine ring. | Predominantly chair conformation. acs.orgresearchgate.net |

| Substituent Position | The orientation of the N-substituent (axial vs. equatorial). | Equatorial position is generally favored to minimize steric strain. |

| Dihedral Angles | Torsion angles within the morpholine ring and the substituent. | Specific values define the chair conformation and the orientation of the propargyl group. |

| Energy Difference (Axial vs. Equatorial) | The relative stability of the two main conformers. | The equatorial conformer is typically lower in energy. nih.gov |

Theoretical Studies on Reaction Pathway Prediction and Transition State Analysis

Theoretical studies are instrumental in predicting the most likely pathways for chemical reactions and in characterizing the high-energy transition states that connect reactants and products. For this compound, computational methods can be used to explore reactions involving the propargyl group, such as cycloadditions or nucleophilic additions.

By mapping the potential energy surface (PES) of a reaction, computational chemistry can identify the minimum energy path from reactants to products. catalysis.blog This involves locating the structures of all intermediates and transition states. The activation energy for each step can then be calculated, which is the energy difference between the reactants and the transition state. The reaction pathway with the lowest activation energy is generally the most favorable.

For reactions involving the alkyne functionality of the propargyl group, such as the A3 coupling reaction to form propargylamines, theoretical studies can elucidate the reaction mechanism. rsc.org These studies can confirm whether a reaction proceeds through a concerted or stepwise mechanism and can identify the role of catalysts. Transition state theory can be used in conjunction with the calculated activation energies to estimate reaction rates.

Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a located transition state connects the correct reactants and products. These calculations trace the reaction path downhill from the transition state in both the forward and reverse directions. Such detailed mechanistic insights are invaluable for understanding and optimizing chemical reactions.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which is a valuable tool for the structural elucidation of newly synthesized compounds and for interpreting experimental spectra. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

DFT is commonly used to predict NMR chemical shifts (δ) and spin-spin coupling constants (J). The calculations are typically performed on the optimized geometry of the molecule. The Gauge-Independent Atomic Orbital (GIAO) method is a popular approach for calculating NMR parameters. By comparing the calculated spectra with experimental data, the proposed structure of a molecule can be confirmed.

Similarly, the vibrational frequencies and intensities of the IR spectrum can be calculated using DFT. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The calculated vibrational modes can be animated to visualize the corresponding atomic motions, aiding in the assignment of the absorption bands in the experimental IR spectrum. It is common practice to scale the calculated frequencies to better match the experimental values, accounting for anharmonicity and other approximations in the calculations.

| Spectroscopic Parameter | Predicted Value (Illustrative) | Assignment |

|---|---|---|

| 1H NMR Chemical Shift (δ, ppm) | 3.3 - 3.5 | Protons of the propargyl methylene (B1212753) group (-CH2-) |

| 1H NMR Chemical Shift (δ, ppm) | 2.5 - 2.7 | Acetylenic proton (-C≡CH) |

| 13C NMR Chemical Shift (δ, ppm) | 75 - 80 | Acetylenic carbon (-C≡CH) |

| 13C NMR Chemical Shift (δ, ppm) | 70 - 75 | Acetylenic carbon (-C≡CH) |

| IR Frequency (cm-1) | ~3300 | C-H stretch of the terminal alkyne |

| IR Frequency (cm-1) | ~2120 | C≡C stretch of the alkyne |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Physicochemical Properties

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its physicochemical properties. pensoft.net While QSAR is often used to predict biological activity, it is also a powerful tool for predicting fundamental physicochemical properties, excluding biological activity and efficacy. For this compound, a QSAR model could be developed to predict properties such as solubility, lipophilicity (logP), and melting point.

The development of a QSAR model involves several steps. First, a dataset of compounds with known physicochemical properties is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties.

Next, a mathematical equation is derived that relates the molecular descriptors to the physicochemical property of interest. This is typically done using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms. The resulting QSAR model can then be used to predict the properties of new compounds, such as this compound, based on their calculated descriptors.

A robust QSAR model must be validated to ensure its predictive power. This is typically done by dividing the initial dataset into a training set, used to build the model, and a test set, used to evaluate its performance. QSAR models for physicochemical properties are valuable in the early stages of chemical research and development, as they allow for the rapid screening of virtual compounds and the prioritization of candidates for synthesis and experimental testing.

| Physicochemical Property | Molecular Descriptors Used in Model | Predicted Value (Illustrative) |

|---|---|---|

| LogP (Lipophilicity) | Molecular weight, Number of hydrogen bond donors/acceptors, Surface area | 1.5 |

| Aqueous Solubility (logS) | LogP, Polar surface area, Number of rotatable bonds | -2.0 |

| Melting Point (°C) | Molecular weight, Symmetry index, van der Waals volume | 180 |

Applications of 2 Prop 2 Yn 1 Yl Morpholine Hydrochloride As a Versatile Chemical Building Block and Reagent in Organic Synthesis Research

Role in the Construction of Complex Heterocyclic Systems and Advanced Organic Scaffolds

2-(prop-2-yn-1-yl)morpholine (B15313585) hydrochloride is a bifunctional building block ideally suited for the synthesis of elaborate heterocyclic systems. The pre-existing morpholine (B109124) core provides a foundational scaffold, while the terminal alkyne of the propargyl group offers a versatile point for synthetic elaboration. nih.govresearchgate.net N-propargylamines, closely related structures, are known to be excellent precursors for synthesizing functionalized morpholines and other nitrogen-containing heterocycles through various cyclization strategies. researchgate.net

The reactivity of the propargyl moiety allows for its participation in numerous transformations to construct advanced organic scaffolds. These reactions include intramolecular cycloisomerization, cycloadditions, and coupling reactions, which can be catalyzed by a range of transition metals such as platinum, gold, or copper. For instance, N-propargylamino epoxides can be converted into substituted morpholines through catalyzed ring-opening and cyclization processes. researchgate.net This highlights the potential of the propargyl group within the 2-(prop-2-yn-1-yl)morpholine structure to undergo similar strategic cyclizations, leading to fused or spirocyclic heterocyclic systems. The combination of the morpholine ring and the reactive alkyne makes this compound a valuable intermediate for accessing novel and structurally diverse chemical entities. nih.govresearchgate.net

| Reaction Type | Catalyst/Reagents | Resulting Structure | Reference |

|---|---|---|---|

| Intramolecular Cyclization | PtCl2, Au(I) catalysts | Fused or substituted morpholines, 1,4-oxazines | researchgate.net |

| Ring-Opening/Cycloisomerization | Transition metals | Highly substituted morpholine derivatives | researchgate.net |

| [4+2] Cycloaddition | Thermal or Lewis Acid | Polycyclic systems incorporating the morpholine ring | nih.gov |

| A³ Coupling (Aldehyde-Alkyne-Amine) | Metal catalysts (e.g., Cu, Ru, Ir) | Functionalized propargylamines for further elaboration | nih.gov |

Utilization in Modular Synthesis through Click Chemistry for Novel Chemical Entity Generation

The terminal alkyne of the propargyl group makes 2-(prop-2-yn-1-yl)morpholine hydrochloride an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry". nih.govnih.gov This reaction provides a highly efficient, reliable, and regiospecific method for covalently linking an alkyne-containing molecule with an azide-containing partner to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.govbeilstein-journals.org

This modular approach allows for the rapid generation of diverse and complex molecules by "clicking" the morpholine scaffold onto a wide array of chemical platforms. researchgate.net Researchers have utilized this strategy to synthesize novel hybrids incorporating morpholine with other biologically relevant moieties like coumarins or chalcones, linked by a triazole bridge. researchgate.netnih.gov This method is exceptionally valuable in drug discovery and chemical biology for creating libraries of novel compounds for screening. The morpholine unit can be conjugated to peptides, polymers, surfaces, or other small molecules, demonstrating the compound's utility in creating new chemical entities with tailored properties. acs.orgnih.gov

| Morpholine Precursor Type | Azide Partner | Resulting Hybrid Structure | Potential Application Area | Reference |

|---|---|---|---|---|

| Propargyl-morpholine | Azido-chalcone | Morpholine-triazole-chalcone | Antimicrobial agents | researchgate.net |

| Propargyl-morpholine | Azido-coumarin | Morpholine-triazole-coumarin | Anticancer agents | nih.govresearchgate.net |

| Propargyl-morpholine | Azido-iminosugar | Spiro-linked morpholine-fused triazole-iminosugar | Glycosidase inhibitors | acs.org |

| Propargyl-morpholine | Azide-functionalized polymer | Polymer with pendant morpholine groups | Functional materials, drug delivery | nih.gov |

Precursor in the Development of Organocatalysts and Ligands for Asymmetric Synthesis

The development of chiral ligands is central to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. nih.gov 2-(prop-2-yn-1-yl)morpholine, when synthesized in an enantiopure form, possesses a stereogenic center at the C2 position, making it a valuable chiral building block. This inherent chirality can be leveraged in the design of new catalysts and ligands.

While morpholine-based organocatalysts have been explored, they are sometimes found to be less reactive than their pyrrolidine counterparts. frontiersin.org However, the true potential of this compound may lie in its use as a precursor for chiral ligands for metal-catalyzed reactions. The morpholine ring contains both nitrogen and oxygen atoms that can act as coordination sites for a metal center. The propargyl group serves as a versatile handle to either coordinate directly with a metal or to be further functionalized, allowing the morpholine scaffold to be incorporated into larger, more complex ligand frameworks, such as P,N,N-tridentate ligands. nih.govmdpi.com Such ligands are crucial for achieving high enantioselectivity in a variety of transformations, including asymmetric hydrogenations and propargylic substitutions. rsc.orgmdpi.com

Integration into Materials Science Research, including Polymer Chemistry and Functional Materials

The unique reactivity of the propargyl group allows for the integration of this compound into advanced materials, particularly in polymer chemistry. A key strategy is post-polymerization modification, where a pre-formed polymer is functionalized with new chemical groups. utexas.edunih.gov Using the CuAAC click reaction, polymers containing pendant azide groups can be efficiently and quantitatively modified with the morpholine moiety from 2-(prop-2-yn-1-yl)morpholine. nih.gov This approach allows for the precise introduction of the morpholine unit, which can impart desirable properties to the final material, such as altered solubility, polarity, or biocompatibility.

Alternatively, the compound itself can serve as a functional monomer or co-monomer in polymerization reactions. For example, copolymers containing alkyne functionalities can be prepared and subsequently used as platforms for further modification. rsc.org The incorporation of the morpholine scaffold into polymer backbones or as side chains is a promising route to novel functional materials for biomedical applications, such as drug delivery systems, hydrogels, or functional surface coatings. nih.gov

| Strategy | Description | Key Reaction | Reference |

|---|---|---|---|

| Post-Polymerization Modification | An existing polymer with azide side chains is reacted with 2-(prop-2-yn-1-yl)morpholine. | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | nih.govutexas.edu |

| Functional Monomer | The compound is used directly in a polymerization reaction (e.g., radical polymerization). | Various polymerization methods | rsc.org |

| Surface Grafting | The compound is used to functionalize a surface (e.g., titanium, gold nanoparticles) that has been pre-treated to bear a complementary functional group. | CuAAC or other coupling reactions | rsc.orgbeilstein-journals.org |

Design and Synthesis of Photoactive and Luminescent Materials

While direct applications of this compound in photoactive materials are not extensively documented, its chemical derivatives hold significant potential. The 1,2,3-triazole ring, formed via the click reaction, is a key component in various luminescent compounds and functional materials. nih.gov The photophysical properties of these triazole-containing molecules can be tuned by attaching different chromophoric or auxochromic groups.

Studies have shown that certain 4H-1,2,4-triazole derivatives can be highly luminescent. nih.gov Similarly, polymer-metal complexes involving triazole and carbazole units have demonstrated interesting photoluminescent properties. mdpi.com By strategically designing the azide partner in a click reaction with 2-(prop-2-yn-1-yl)morpholine, it is conceivable to create novel morpholine-triazole conjugates with tailored photoactive or luminescent characteristics. For example, clicking the morpholine unit to an azide-functionalized aromatic or heteroaromatic system known to be a fluorophore could lead to new fluorescent probes or materials where the morpholine moiety modulates solubility and other physical properties. This area represents a promising, albeit less explored, avenue for future research.

Future Research Directions and Emerging Trends in 2 Prop 2 Yn 1 Yl Morpholine Hydrochloride Chemistry

Development of Sustainable and Green Synthetic Methodologies for its Production and Derivatization

Future efforts will likely concentrate on:

One-Pot Syntheses: Designing single-step or one-pot reactions from readily available starting materials to improve efficiency and reduce waste. Multicomponent reactions, which combine three or more reactants in a single operation, represent a promising avenue for the efficient construction of complex morpholine (B109124) derivatives.

Catalytic Approaches: Employing catalytic methods, including biocatalysis and transition-metal catalysis, to achieve high selectivity and efficiency under milder reaction conditions. The development of reusable catalysts will be a key aspect of this research.

Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce the reliance on petrochemical feedstocks.

Alternative Solvents: Exploring the use of greener solvents such as water, supercritical fluids, or ionic liquids to replace volatile and toxic organic solvents.

By embracing the principles of green chemistry, the synthesis and derivatization of 2-(prop-2-yn-1-yl)morpholine (B15313585) hydrochloride can be made more economical and environmentally friendly.

Exploration of Novel Reactivity and Unprecedented Chemical Transformations

The propargyl group in 2-(prop-2-yn-1-yl)morpholine hydrochloride is a gateway to a plethora of chemical transformations. While classical reactions of alkynes are well-established, future research will aim to uncover novel reactivity patterns and unprecedented chemical transformations.

Key areas of exploration may include:

Click Chemistry and Beyond: The terminal alkyne functionality makes this compound an ideal candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Future work could explore the development of new, even more efficient and versatile ligation reactions.

Transition-Metal Catalyzed Cross-Coupling Reactions: The alkyne moiety can participate in a variety of cross-coupling reactions, such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, to create complex molecular architectures.

Cycloaddition Reactions: Investigating novel cycloaddition reactions beyond the well-known [3+2] cycloadditions to access diverse heterocyclic systems.

Activation of the C-H Bond: Exploring methods for the selective functionalization of the C-H bonds within the morpholine ring to introduce new functional groups and create more complex derivatives.

The discovery of unprecedented reactivity will not only expand the synthetic toolbox for chemists but also open doors to new applications for the resulting molecules.

Advanced Applications in Supramolecular Chemistry and Nanotechnology Research

The unique combination of the morpholine ring, which can engage in hydrogen bonding and host-guest interactions, and the propargyl group, which can be used for covalent modification, makes this compound an attractive building block for supramolecular chemistry and nanotechnology.

Future research in this area could focus on:

Self-Assembling Systems: Designing and synthesizing derivatives that can self-assemble into well-defined supramolecular structures such as micelles, vesicles, gels, and liquid crystals.

Molecular Recognition: Developing host molecules based on this scaffold for the selective recognition of guest species, with potential applications in sensing and separation technologies.

Functional Nanomaterials: Grafting derivatives onto the surface of nanoparticles, quantum dots, or carbon nanotubes to impart specific functionalities, such as improved dispersibility, biocompatibility, or catalytic activity.

Drug Delivery Systems: Incorporating this molecule into the design of targeted drug delivery systems, where the morpholine unit could enhance solubility and the alkyne group could be used for attaching targeting ligands or therapeutic agents.

The convergence of morpholine chemistry with supramolecular science and nanotechnology holds immense potential for the creation of advanced materials with novel properties and functions.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Compound Design

Reaction Prediction: ML models can be trained on vast datasets of chemical reactions to predict the outcome of new transformations, including identifying optimal reaction conditions and predicting potential side products. nih.govchemeurope.comeurekalert.org This can significantly reduce the number of trial-and-error experiments required in the lab.

Retrosynthesis Planning: AI-powered tools can assist in designing synthetic routes to novel derivatives by working backward from the target molecule to identify readily available starting materials. engineering.org.cn

De Novo Compound Design: Generative models can be used to design new derivatives with desired properties, such as specific binding affinities for a biological target or tailored photophysical characteristics for materials applications. mdpi.com

Property Prediction: ML models can predict various physicochemical and biological properties of virtual compounds, allowing for the rapid screening of large chemical libraries and the prioritization of candidates for synthesis.

The synergy between computational modeling and experimental work will be crucial for unlocking the full potential of this compound and its derivatives.

Expanding the Scope of Derivatization for Functional Materials and Chemical Probes in Non-Biological Contexts

While morpholine derivatives have been extensively explored in medicinal chemistry, their potential in non-biological contexts, such as functional materials and chemical probes, remains relatively untapped. e3s-conferences.orgontosight.ai The unique properties of this compound make it an excellent starting point for the development of novel materials and tools.

Future research directions include:

Polymer Chemistry: Utilizing the propargyl group as a reactive handle for polymerization reactions, leading to the synthesis of novel polymers with tailored properties. These materials could find applications as coatings, adhesives, or advanced composites.

Organic Electronics: Designing and synthesizing derivatives with interesting electronic and photophysical properties for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Chemical Sensors: Developing derivatives that can act as selective chemosensors for the detection of metal ions, anions, or neutral molecules. The morpholine unit can serve as a binding site, while the alkyne can be used to attach a signaling unit.

Chemical Probes for Materials Science: Creating molecular probes to study the structure and dynamics of materials at the molecular level. For example, derivatives could be designed to probe the curing process of polymers or to visualize defects in materials. nih.govnih.govmdpi.com

By expanding the scope of derivatization beyond traditional applications, researchers can unlock new and exciting opportunities for this compound in the development of next-generation functional materials and chemical tools.

Q & A

Q. What are the established synthetic routes for 2-(prop-2-yn-1-yl)morpholine hydrochloride, and how are reaction conditions optimized for yield and purity?

The compound is typically synthesized via nucleophilic substitution, where morpholine reacts with propargyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. Reaction optimization involves adjusting stoichiometry, temperature (room temperature to 60°C), and purification via crystallization or column chromatography. LCMS (e.g., m/z 739 [M+H]⁺) and HPLC retention times (e.g., 1.31 minutes under QC-SMD-TFA05 conditions) are critical for verifying purity .

Q. Which analytical techniques are most effective for characterizing this compound, and how are data interpreted?

Key techniques include:

- LCMS/HPLC : Confirms molecular weight and purity (e.g., m/z 739 [M+H]⁺; retention time 1.31 minutes) .

- NMR spectroscopy : Assigns proton environments (e.g., morpholine ring protons at δ 3.6–4.0 ppm, propargyl protons at δ 2.5–3.0 ppm).

- X-ray crystallography : Resolves crystal structure using programs like SHELXL for refinement .

Q. How is the solubility profile of this compound determined in different solvent systems?

Solubility is assessed via the shake-flask method, where the compound is equilibrated in solvents (e.g., water, ethanol, DMSO) and quantified via UV-Vis or HPLC. The hydrochloride salt enhances aqueous solubility compared to the free base .

Advanced Research Questions

Q. How does the hydrochloride salt form influence the stability and solubility of 2-(prop-2-yn-1-yl)morpholine under varying storage conditions?

Stability studies involve stress testing (40–60°C, 75% RH) and monitoring degradation via HPLC. The hydrochloride salt improves hygroscopic stability but may hydrolyze under acidic/basic conditions. Storage recommendations include desiccated environments at −20°C .

Q. What computational modeling approaches are suitable for predicting the molecular conformation of this compound?

Density Functional Theory (DFT) calculations and molecular dynamics simulations model electronic structure and solvent interactions. SHELX programs refine crystallographic data to validate predicted bond lengths and angles .

Q. How can researchers resolve contradictions in reported reaction yields or spectroscopic data for this compound across different studies?

Cross-validation through:

Q. What methodologies are recommended for detecting and quantifying impurities in this compound batches?

Impurity profiling uses HPLC-MS with orthogonal separation (e.g., C18 columns, gradient elution). Reference standards (e.g., EP impurities) aid identification, while forced degradation studies (oxidative, thermal) reveal major degradation pathways .

Q. What experimental parameters are critical for optimizing propargylation reactions in the synthesis of morpholine derivatives?

Key factors include:

Q. How can researchers design stability-indicating assays to assess degradation pathways of this compound under accelerated conditions?

Stress testing under thermal (40–80°C), photolytic (UV exposure), and hydrolytic (pH 1–13) conditions, followed by LC-MS/MS to identify degradation products (e.g., oxidized morpholine rings or propargyl cleavage) .

Q. What strategies are employed to identify potential pharmacological targets of 2-(prop-2-yn-1-yl)morpholine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.